molecular formula C10H12N4O3 B7781777 9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B7781777
M. Wt: 236.23 g/mol
InChI Key: BXZVVICBKDXVGW-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is a fundamental building block of nucleic acids, playing a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one typically involves the glycosylation of guanine with a protected ribose derivative. The reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions .

Industrial Production Methods

Industrial production of guanosine involves fermentation processes using microorganisms such as Escherichia coli, which are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Guanosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Guanosine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleoside analogs.

    Biology: Guanosine plays a role in signal transduction pathways and is involved in the regulation of various cellular processes.

    Medicine: It is used in the development of antiviral drugs, such as acyclovir and ribavirin, which are used to treat viral infections.

    Industry: Guanosine is used in the production of flavor enhancers and as a nutritional supplement.

Mechanism of Action

Guanosine exerts its effects primarily through its incorporation into nucleic acids. It pairs with cytosine in DNA and RNA, playing a crucial role in the storage and transmission of genetic information. Additionally, guanosine derivatives can act as signaling molecules, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Another nucleoside that pairs with thymine in DNA and uracil in RNA.

    Cytidine: Pairs with guanine in DNA and RNA.

    Thymidine: Pairs with adenine in DNA.

Uniqueness

Guanosine is unique due to its specific pairing with cytosine and its involvement in various signaling pathways. Its derivatives, such as cyclic guanosine monophosphate (cGMP), play critical roles in cellular signaling and regulation .

Properties

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZVVICBKDXVGW-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 2
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 3
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 4
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 5
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 6
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

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